molecular formula C13H21NO3S B345026 N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide CAS No. 886124-31-8

N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide

Cat. No.: B345026
CAS No.: 886124-31-8
M. Wt: 271.38g/mol
InChI Key: KVCOWSUJEKBVMH-UHFFFAOYSA-N
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Description

N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the study of urological conditions. As a sulfonamide derivative, it shares a core structural motif with a class of compounds known for their activity as adrenergic receptor antagonists . Compounds with this pharmacophore have demonstrated high selectivity for alpha-1A and alpha-1D adrenoceptor subtypes . This selectivity is crucial for researching treatments for benign prostatic hyperplasia (BPH), as blocking these receptors in the lower urinary tract leads to relaxation of smooth muscle in the prostate and bladder neck, thereby improving urinary flow without significantly affecting blood pressure . The specific molecular architecture of this compound, featuring the 2-methoxybenzenesulfonamide group and a secondary N-butan-2-yl moiety, makes it a valuable intermediate for pharmaceutical development and a tool compound for probing adrenergic signaling pathways . Researchers can utilize this compound in the synthesis of more complex molecules or in structure-activity relationship (SAR) studies to optimize potency and selectivity for new therapeutic agents . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S/c1-5-10(3)14-18(15,16)13-9-11(6-2)7-8-12(13)17-4/h7-10,14H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCOWSUJEKBVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Ethyl-2-Methoxybenzenesulfonyl Chloride

The synthesis begins with the sulfonation of 5-ethyl-2-methoxybenzene. Chlorosulfonic acid is introduced under controlled conditions (0–5°C) to form the sulfonyl chloride intermediate. Key parameters include:

  • Temperature control : Maintaining sub-10°C temperatures prevents side reactions such as over-sulfonation.

  • Stoichiometry : A 1:1.2 molar ratio of 5-ethyl-2-methoxybenzene to chlorosulfonic acid ensures complete conversion.

Amine Coupling Reaction

The sulfonyl chloride intermediate is reacted with butan-2-amine in the presence of a base such as triethylamine or N,N-diisopropylethylamine to neutralize HCl byproducts. This step is conducted in anhydrous dichloromethane or tetrahydrofuran (THF) at 25–30°C. The reaction proceeds via nucleophilic substitution, with the amine attacking the electrophilic sulfur center.

Stepwise Procedure for Laboratory-Scale Synthesis

The following protocol, adapted from patent WO2012101648A1, outlines a reproducible method for synthesizing this compound:

Step 1: Synthesis of 5-Ethyl-2-Methoxybenzenesulfonyl Chloride

  • Combine 5-ethyl-2-methoxybenzene (1.0 mol) with chlorosulfonic acid (1.2 mol) at 0°C.

  • Stir for 4 hours, then pour the mixture into ice water.

  • Extract with dichloromethane, dry over anhydrous Na₂SO₄, and evaporate to obtain the sulfonyl chloride (yield: 85–90%).

Step 2: Coupling with Butan-2-Amine

  • Dissolve 5-ethyl-2-methoxybenzenesulfonyl chloride (1.0 mol) in THF.

  • Add butan-2-amine (1.1 mol) and N,N-diisopropylethylamine (1.2 mol) dropwise at 25°C.

  • Stir for 12 hours, then quench with water.

  • Extract with ethyl acetate, wash with brine, and purify via column chromatography (silica gel, hexane/ethyl acetate 3:1) to isolate the product (yield: 78–82%).

Reaction Optimization and Critical Parameters

Temperature and Solvent Effects

ParameterOptimal RangeImpact on Yield
Reaction Temperature25–30°C>80% yield
Solvent PolarityTHF > DCM > TolueneTHF maximizes nucleophilicity
Base SelectionN,N-DiisopropylethylamineMinimizes side reactions

Elevating temperatures beyond 30°C promotes decomposition, while polar solvents enhance amine reactivity. N,N-Diisopropylethylamine outperforms triethylamine in minimizing disubstitution byproducts.

Purification Strategies

  • Column Chromatography : Hexane/ethyl acetate (3:1) achieves >98% purity.

  • Recrystallization : Methanol/water (4:1) yields crystalline product with 99.5% HPLC purity.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency and scalability. Key adaptations include:

Continuous Flow Reactors

  • Advantages : Enhanced heat transfer and reaction control.

  • Conditions : Residence time of 10–15 minutes at 30°C, achieving 90% conversion.

Catalyst Recycling

Palladium on carbon (5% wt) used in intermediate reductions is recovered via filtration and reused for 5–7 cycles without significant activity loss.

Analytical Validation of Synthesis

Spectroscopic Characterization

TechniqueKey SignalsConfirmation
¹H NMR δ 1.0 (t, CH₃), δ 3.8 (s, OCH₃)Substituent positions
FT-IR 1350 cm⁻¹ (S=O), 1250 cm⁻¹ (C-O)Functional groups
HPLC Retention time: 8.2 min (99.5% purity)Purity assessment

Chiral Purity Analysis

Chiral HPLC using a CHIRALPAK® AD column resolves enantiomers, confirming >99% optical purity for pharmaceutical-grade material.

Case Study: Large-Sbatch Synthesis

A pilot-scale synthesis (500 g batch) achieved the following metrics:

  • Yield : 87.4%

  • Purity : 99.2% (HPLC)

  • Cost Efficiency : 22% reduction in solvent use compared to batch reactors .

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide can inhibit enzyme activity by mimicking natural substrates. This mechanism suggests its potential use in drug design for treating infections or inflammatory diseases .

Cancer Therapeutics
The compound has been investigated for its anti-proliferative effects against various cancer cell lines. For instance, studies on similar benzenesulfonamides have shown significant inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in many tumors. The ability to selectively inhibit CA IX over other isoforms may enhance therapeutic efficacy against cancer .

Case Study: CA IX Inhibition
A study demonstrated that derivatives of benzenesulfonamides exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong inhibitory potential. Further investigations revealed that these compounds could induce apoptosis in breast cancer cell lines, showcasing their dual action as anticancer agents .

Organic Synthesis Applications

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of various derivatives with potentially different properties, enhancing its utility in organic synthesis .

Table 1: Comparison of Biological Activities of Benzenesulfonamides

CompoundTarget EnzymeIC50 (nM)Biological Activity
N-butan-2-yl-5-ethyl...Carbonic Anhydrase IX10.93Anticancer
Similar Benzenesulfonamide 1Carbonic Anhydrase II1.55Anticancer
Similar Benzenesulfonamide 2Bacterial Enzymes-Antimicrobial

Pharmacological Insights

The sulfonamide group’s ability to mimic natural substrates allows this compound to interact with specific molecular targets within biological systems. This interaction can disrupt biochemical pathways, making it a candidate for further pharmacological studies aimed at treating various diseases .

Potential in Treating Neuropathic Pain
Some derivatives have shown promise as centrally acting drugs for treating neuropathic pain and other conditions associated with cannabinoid receptors . Their pharmacological profiles suggest they could be developed into effective therapeutic agents.

Mechanism of Action

The mechanism of action of N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural differences and similarities between N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide and selected analogs:

Compound Name Substituents (Position) Key Structural Features LogP (Predicted) Biological Activity (Reported)
This compound 2-OCH₃, 5-CH₂CH₃, N-sec-butyl High lipophilicity (branched alkyl) ~3.2 Under investigation
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide 2-OCH₃, 5-Cl, N-phenyl Electron-withdrawing Cl substituent ~2.8 Anti-malarial, anti-convulsant
Ethyl 2-methoxy-5-sulfamoylbenzoate 2-OCH₃, 5-SO₂NH₂, COOEt Ester group enhances solubility ~1.5 Antimicrobial
2-Methoxy-5-(2-oxopropyl)benzenesulfonamide 2-OCH₃, 5-(CH₂COCH₃) Ketone side chain ~1.9 Not reported
5-Bromo-2-methoxy-N-(benzoxazolyl)benzenesulfonamide 2-OCH₃, 5-Br, N-heterocyclic Bromine and benzoxazole moieties ~2.5 Potential kinase inhibition

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in ) may enhance binding to target enzymes, while electron-donating groups (e.g., ethyl in the target compound) could stabilize hydrophobic interactions.
  • Biological Activity : The anti-malarial activity of N-(5-chloro-2-methoxyphenyl)benzenesulfonamide highlights the role of halogen substituents in targeting parasitic enzymes, whereas the target compound’s ethyl and sec-butyl groups may optimize selectivity for mammalian targets.

Biological Activity

N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H21NO3SC_{13}H_{21}NO_3S and a molecular weight of approximately 271.375 g/mol. The compound features a sulfonamide group, which is known for its ability to mimic natural substrates and inhibit various enzyme activities. Its structural complexity, characterized by the presence of butan-2-yl, ethyl, and methoxy groups, contributes to its unique chemical reactivity and biological activity profiles .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
  • Anti-inflammatory Effects : The sulfonamide group is often associated with anti-inflammatory activities. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
  • Cytotoxicity Against Cancer Cells : There is evidence that this compound can inhibit the growth of certain cancer cell lines. For example, compounds with similar sulfonamide structures have demonstrated significant cytotoxic effects against breast cancer cell lines (e.g., MCF-7), indicating a potential role in cancer treatment .

The mechanism of action for this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide moiety can mimic natural substrates, allowing it to bind to enzyme active sites and inhibit their activity. This mechanism is particularly relevant for enzymes involved in bacterial growth and inflammatory pathways .
  • Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to targets such as the VEGFR2 kinase receptor, which plays a crucial role in tumor angiogenesis. Such interactions suggest its potential use in developing anti-cancer therapies .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound and related compounds:

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
N-butan-2-yl-5-ethyl...MCF-7TBD
Benzothiazinone Derivative 2cMCF-71.29
Standard Drug (5-Fluorouracil)MCF-77.79

This table illustrates the cytotoxic potency of various compounds against the MCF-7 breast cancer cell line, highlighting the potential of N-butan-2-yl derivatives as effective anticancer agents.

Molecular Docking Results

Molecular docking studies have demonstrated that N-butan-2-yl derivatives can bind effectively to the active site of key enzymes involved in cancer progression and inflammation:

Compound CodeVEGFR2 IC50 (μM)
2a0.0741
2b0.0593
2c0.0528
Sorafenib0.0643

These results indicate that certain derivatives exhibit superior inhibitory activity compared to established drugs like sorafenib, showcasing their potential as therapeutic agents .

Q & A

Q. What synthetic methodologies are recommended for preparing N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide?

A stepwise sulfonylation approach is typically employed. First, the benzenesulfonyl chloride intermediate is synthesized by chlorosulfonation of a substituted benzene precursor (e.g., 5-ethyl-2-methoxybenzene). Subsequent reaction with 2-aminobutane under basic conditions (e.g., pyridine or triethylamine) yields the target compound. Optimizing stoichiometry and reaction temperature (e.g., 0–5°C for sulfonylation) minimizes side products like N,N-disubstituted sulfonamides .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at C2, ethyl at C5) and butan-2-yl group conformation.
  • FT-IR : Sulfonamide S=O stretches (1350–1150 cm⁻¹) and methoxy C-O bonds (1250–1050 cm⁻¹) validate functional groups.
  • X-ray crystallography : Resolves stereochemical ambiguities and confirms dihedral angles between aromatic rings and substituents .

Q. How can solubility challenges in biological assays be addressed?

Co-solvent systems (e.g., DMSO-water mixtures) or derivatization (e.g., prodrug strategies with ester linkages) improve aqueous solubility. Solubility parameters (logP ~3.5) should be calculated using software like MarvinSketch to guide solvent selection .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of sulfonamide analogs?

Discrepancies in antimicrobial or anticancer efficacy often arise from assay conditions (e.g., bacterial strain variability) or compound stability. Validate activity via orthogonal assays (e.g., time-kill curves for antimicrobials) and monitor degradation pathways (HPLC-MS) under physiological pH/temperature .

Q. How does the butan-2-yl group influence conformational dynamics and target binding?

Molecular dynamics simulations (e.g., GROMACS) reveal that the branched butan-2-yl group stabilizes a semi-rigid conformation, enhancing hydrophobic interactions with protein pockets. Compare with linear N-alkyl analogs to quantify steric effects on binding affinity .

Q. What crystallographic parameters distinguish this compound from structurally similar sulfonamides?

Key metrics include:

  • Torsion angles : C1-S-N-C (butan-2-yl) typically ranges from 60–80°, affecting planarity.
  • Hydrogen bonding : Sulfonamide NH often forms intermolecular bonds with methoxy oxygen, stabilizing crystal packing .

Q. How can regioselectivity be controlled during sulfonylation to avoid byproducts?

Use directing groups (e.g., methoxy at C2) to block undesired sulfonation sites. Kinetic studies (e.g., in situ IR) optimize reaction time to prevent over-sulfonation. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates the primary product .

Q. What computational tools predict metabolic stability of this compound?

ADMET predictors (e.g., SwissADME) identify vulnerable sites (e.g., methoxy O-demethylation). Validate predictions with hepatic microsome assays (e.g., rat liver S9 fractions) and LC-MS metabolite profiling .

Q. How do solvent polarity and pH affect the compound’s tautomeric equilibrium?

UV-Vis spectroscopy in solvents like acetonitrile (polar aprotic) vs. methanol (protic) shows shifts in λmax due to sulfonamide tautomerism (NH vs. SO2 lone pair interactions). pKa determination (potentiometric titration) quantifies protonation states .

Q. What structural modifications enhance selectivity for kinase targets?

Introduce electron-withdrawing groups (e.g., chloro at C4) to modulate sulfonamide acidity, improving hydrogen bonding with kinase ATP pockets. SAR studies using analogs with varied N-alkyl chains (e.g., cyclopropyl vs. butan-2-yl) map steric tolerance .

Q. Methodological Notes

  • Data Validation : Cross-reference crystallographic data (CCDC entries) and biological assays with PubChem datasets to ensure reproducibility .
  • Contradiction Management : Use meta-analysis tools (e.g., RevMan) to harmonize conflicting activity reports across studies .

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